molecular formula C7H8O2S B3269121 2,4-Dimethylthiophene-3-carboxylic Acid CAS No. 503308-96-1

2,4-Dimethylthiophene-3-carboxylic Acid

Cat. No. B3269121
CAS RN: 503308-96-1
M. Wt: 156.2 g/mol
InChI Key: NRYCOTXIOMJBLD-UHFFFAOYSA-N
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Description

“2,4-Dimethylthiophene-3-carboxylic Acid” is a chemical compound with the CAS Number: 503308-96-1 . It has a molecular weight of 156.21 and its IUPAC name is 2,4-dimethyl-3-thiophenecarboxylic acid . This compound is typically stored at temperatures between 2-8°C and is usually in solid form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2,4-Dimethylthiophene-3-carboxylic Acid”, often involves condensation reactions . Notable methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethylthiophene-3-carboxylic Acid” can be represented by the InChI Code: 1S/C7H8O2S/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

“2,4-Dimethylthiophene-3-carboxylic Acid” is a solid compound . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 156.21 .

Scientific Research Applications

1. Role in Synthesis of Thiophene Derivatives Thiophene-based analogs, including 2,4-Dimethylthiophene-3-carboxylic Acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 2,4-Dimethylthiophene-3-carboxylic Acid could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that 2,4-Dimethylthiophene-3-carboxylic Acid could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . Therefore, 2,4-Dimethylthiophene-3-carboxylic Acid could potentially be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2,4-Dimethylthiophene-3-carboxylic Acid could be used in the production of OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This implies that 2,4-Dimethylthiophene-3-carboxylic Acid could potentially exhibit these properties.

Nonsteroidal Anti-Inflammatory Drug

Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that 2,4-Dimethylthiophene-3-carboxylic Acid could potentially be used in the development of new nonsteroidal anti-inflammatory drugs.

Dental Anesthetic

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This implies that 2,4-Dimethylthiophene-3-carboxylic Acid could potentially be used in the development of new dental anesthetics.

Safety and Hazards

The safety information for “2,4-Dimethylthiophene-3-carboxylic Acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,4-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYCOTXIOMJBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylthiophene-3-carboxylic Acid

CAS RN

503308-96-1
Record name 2,4-dimethylthiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes, 18.6 mL, 46 mmol) was added to a pre-cooled solution of 4-methylthiophene-3-carboxylic acid (3.0 g, 21 mmol) in dry tetrahydrofuran (THF, 35 mL) at −62° C. The reaction mixture was stirred at −78° C. for an hour, allowed to warm to −40° C. and re-cooled to −78° C. before adding iodomethane (3.28 mL, 7.49 g, 53 mmol). After addition, the reactants were stirred at −78° C. for an hour and then allowed to warm to room temperature over 14 hours and quenched with water (20 mL). The organic phase was extracted with dilute sodium hydroxide (0.2 N, 3×30 mL). The combined aqueous extracts were washed with ether (2×30 mL), cooled in an ice bath and acidified to pH 3 using concentrated hydrochloric acid. The resultant precipitate was extracted with ether (3×50 mL). The combined ethereal extracts were washed with water (50 mL) and brine (50 mL), dried over magnesium sulphate, concentrated under reduced pressure and recrystallised from ethyl acetate/hexane to give product as an amorphous white solid (2.7 g, 82%): mp 164-165° C.; 1H NMR (CDCl3) δ 6.65 (q, 1H), 2.73 (s, 3H), 2.43 (d, 3H); EI/MS 156 m/e (M+); IR (liq film) 1664 cm−1; Calcd for C7H8O2S: C, 53.8; H, 5.16; Found: C, 53.8; H, 5.11.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.28 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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